molecular formula C15H15N3O6S B14571373 N-Ethyl-4-(methanesulfonyl)-2,6-dinitro-N-phenylaniline CAS No. 61496-52-4

N-Ethyl-4-(methanesulfonyl)-2,6-dinitro-N-phenylaniline

Cat. No.: B14571373
CAS No.: 61496-52-4
M. Wt: 365.4 g/mol
InChI Key: DXDWUMYMYDEOBR-UHFFFAOYSA-N
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Description

N-Ethyl-4-(methanesulfonyl)-2,6-dinitro-N-phenylaniline is an organic compound with a complex structure that includes ethyl, methanesulfonyl, dinitro, and phenylaniline groups

Properties

CAS No.

61496-52-4

Molecular Formula

C15H15N3O6S

Molecular Weight

365.4 g/mol

IUPAC Name

N-ethyl-4-methylsulfonyl-2,6-dinitro-N-phenylaniline

InChI

InChI=1S/C15H15N3O6S/c1-3-16(11-7-5-4-6-8-11)15-13(17(19)20)9-12(25(2,23)24)10-14(15)18(21)22/h4-10H,3H2,1-2H3

InChI Key

DXDWUMYMYDEOBR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-4-(methanesulfonyl)-2,6-dinitro-N-phenylaniline typically involves multiple steps, starting with the nitration of aniline derivatives followed by sulfonation and ethylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-4-(methanesulfonyl)-2,6-dinitro-N-phenylaniline can undergo

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